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molecular formula C8H7FN2O B8457640 7-fluoro-3,4-dihydro-1,5-naphthyridin-2(1H)-one CAS No. 1159266-52-0

7-fluoro-3,4-dihydro-1,5-naphthyridin-2(1H)-one

Cat. No. B8457640
M. Wt: 166.15 g/mol
InChI Key: HAYYNKSQIGKMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08354426B2

Procedure details

To a suspension of 9.1 g of butyl (2E)-3-(3-amino-5-fluoropyridin-2-yl)acrylate and 0.9 g of 10% palladium carbon in 30 mL of methanol, 4 mL of formic acid was added, and 15 mL of triethylamine was added dropwise thereto under ice cooling. The reaction mixture was stirred at 60° C. for 2 hours. The reaction mixture was cooled to room temperature, insoluble matter was filtered out, and the filter residue was washed using 30 mL of toluene. The filtrate and the wash liquid were combined and the solvent was evaporated under reduced pressure. To the obtained residue, 30 mL of toluene was added, the mixture was stirred at 100° C. for 2 hours and 30 minutes. To the reaction mixture, 30 mL of water was added dropwise at 45° C. and the mixture was cooled to 5° C. The solid product was obtained by filtration and washed in the order of water and toluene to give 5.7 g of 7-fluoro-3,4-dihydro-1,5-naphthyridin-2(1H)-one as a white solid.
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
0.9 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3](/[CH:9]=[CH:10]/[C:11]([O:13]CCCC)=O)=[N:4][CH:5]=[C:6]([F:8])[CH:7]=1.C(N(CC)CC)C>CO.C(O)=O.[C].[Pd]>[F:8][C:6]1[CH:7]=[C:2]2[C:3]([CH2:9][CH2:10][C:11](=[O:13])[NH:1]2)=[N:4][CH:5]=1 |f:4.5|

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
NC=1C(=NC=C(C1)F)/C=C/C(=O)OCCCC
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
4 mL
Type
solvent
Smiles
C(=O)O
Name
palladium carbon
Quantity
0.9 g
Type
catalyst
Smiles
[C].[Pd]
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 60° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
insoluble matter was filtered out
WASH
Type
WASH
Details
the filter residue was washed
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
To the obtained residue, 30 mL of toluene was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at 100° C. for 2 hours and 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
To the reaction mixture, 30 mL of water was added dropwise at 45° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 5° C
CUSTOM
Type
CUSTOM
Details
The solid product was obtained by filtration
WASH
Type
WASH
Details
washed in the order of water and toluene

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CN=C2CCC(NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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